![molecular formula C11H24NO2+ B14642609 N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium CAS No. 54377-95-6](/img/structure/B14642609.png)
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium is an organic compound with a complex structure. It is characterized by the presence of an acetyloxy group, which is a functional group with the formula −OCOCH₃ and the structure −O−C(=O)−CH₃
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium typically involves the reaction of a suitable amine with an acetyloxy-containing reagent. One common method is the reaction of N,N-dimethylpentan-1-amine with acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve moderate temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise control of temperature and pressure can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: Similar structure but with additional phenyl groups.
Acetylcholine: A neurotransmitter with a similar acetyloxy group but different overall structure and function.
Uniqueness
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
54377-95-6 |
|---|---|
Formule moléculaire |
C11H24NO2+ |
Poids moléculaire |
202.31 g/mol |
Nom IUPAC |
2-acetyloxyethyl-dimethyl-pentylazanium |
InChI |
InChI=1S/C11H24NO2/c1-5-6-7-8-12(3,4)9-10-14-11(2)13/h5-10H2,1-4H3/q+1 |
Clé InChI |
QGCRLJFQIDNSQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[N+](C)(C)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)

![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
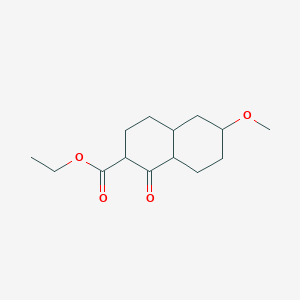
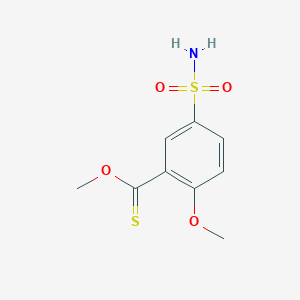
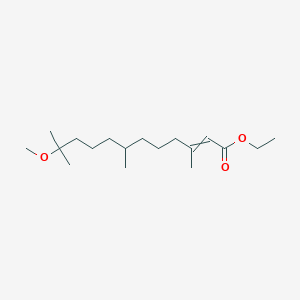

![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
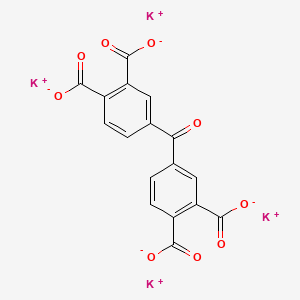
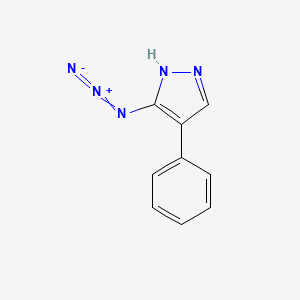

![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)

